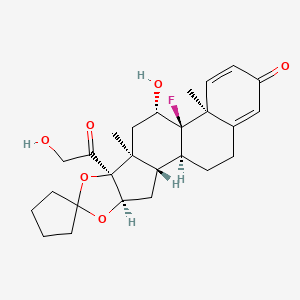
21-Desacetyl Amcinonide
Overview
Description
21-Desacetyl Amcinonide is a synthetic corticosteroid derivative, specifically a glucocorticoid receptor agonist. It is structurally related to Amcinonide, a potent anti-inflammatory and immunosuppressive agent used in the treatment of various inflammatory and allergic conditions . The compound is characterized by its molecular formula C26H33FO6 and a molecular weight of 460.54 g/mol .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 21-Desacetyl Amcinonide are not fully understood. As a derivative of Amcinonide, it may share similar biochemical properties. Amcinonide is known to interact with glucocorticoid receptors, which are proteins that regulate gene expression . The nature of these interactions is typically characterized by the binding of the steroid to the receptor, leading to conformational changes that allow the receptor to translocate to the nucleus and regulate gene expression .
Cellular Effects
Given its structural similarity to Amcinonide, it may influence cell function by modulating gene expression through its interactions with glucocorticoid receptors . This could potentially impact cell signaling pathways, cellular metabolism, and other cellular processes.
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, such as glucocorticoid receptors, leading to changes in gene expression . This could result in the activation or inhibition of enzymes, impacting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Desacetyl Amcinonide typically involves the deacetylation of Amcinonide. This process can be achieved through hydrolysis under acidic or basic conditions. The reaction conditions must be carefully controlled to prevent degradation of the steroid structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is typically carried out in stainless steel reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions: 21-Desacetyl Amcinonide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium iodide or potassium cyanide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols .
Scientific Research Applications
21-Desacetyl Amcinonide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of corticosteroids.
Biology: The compound is employed in studies investigating the mechanisms of glucocorticoid receptor activation and signal transduction.
Medicine: It serves as a model compound for the development of new anti-inflammatory and immunosuppressive drugs.
Industry: this compound is used in the pharmaceutical industry for the synthesis of related corticosteroid derivatives
Mechanism of Action
The mechanism of action of 21-Desacetyl Amcinonide involves binding to the glucocorticoid receptor, leading to the activation of anti-inflammatory pathways. . This results in reduced inflammation, redness, and swelling.
Comparison with Similar Compounds
Amcinonide: The parent compound, used for its potent anti-inflammatory properties.
Triamcinolone: Another glucocorticoid with similar anti-inflammatory effects.
Fluocinolone acetonide: A corticosteroid used in dermatology for its anti-inflammatory and antipruritic properties.
Uniqueness: 21-Desacetyl Amcinonide is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. The absence of the acetyl group at the 21st position differentiates it from Amcinonide and may influence its receptor binding affinity and metabolic stability .
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO6/c1-22-10-7-16(29)11-15(22)5-6-17-18-12-21-26(20(31)14-28,33-24(32-21)8-3-4-9-24)23(18,2)13-19(30)25(17,22)27/h7,10-11,17-19,21,28,30H,3-6,8-9,12-14H2,1-2H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDUYPKFSAAGBK-LFZVSNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747501 | |
| Record name | (4a'S,4b'R,5'S,6a'S,6b'S,9a'R,10a'S,10b'S)-4b'-Fluoro-5'-hydroxy-6b'-(hydroxyacetyl)-4a',6a'-dimethyl-4a',4b',5',6',6a',6b',9a',10',10a',10b',11',12'-dodecahydro-2'H-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55646-99-6 | |
| Record name | 21-Desacetyl amcinonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055646996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4a'S,4b'R,5'S,6a'S,6b'S,9a'R,10a'S,10b'S)-4b'-Fluoro-5'-hydroxy-6b'-(hydroxyacetyl)-4a',6a'-dimethyl-4a',4b',5',6',6a',6b',9a',10',10a',10b',11',12'-dodecahydro-2'H-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-DESACETYL AMCINONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7D7KVX8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)
![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)
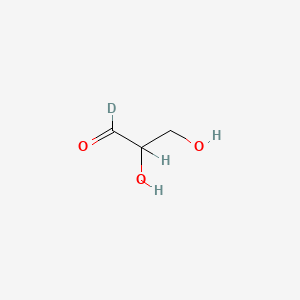
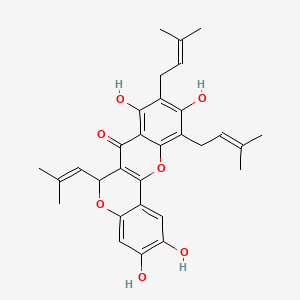
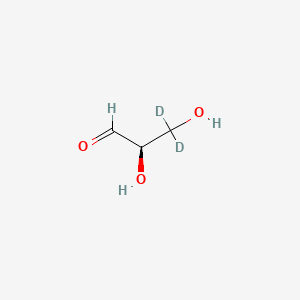
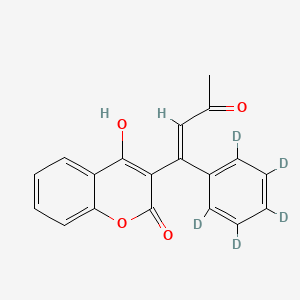

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
